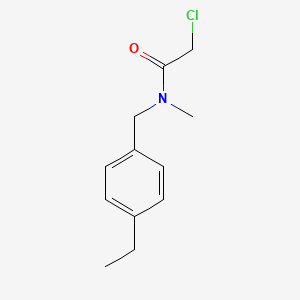

2-氯-N-(4-乙基苄基)-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and applications can vary greatly depending on its specific structure and the presence of any additional functional groups1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”. However, related compounds have been synthesized through various methods23. For instance, a practical and scalable synthesis of C-glycosides, which are identified as highly potent sodium-dependent glucose transporter 2 (SGLT2) inhibitors, has been described2. Another study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents3.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroanalytical methods such as NMR and IR3. However, specific structural information for “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” is not readily available.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”. However, related compounds have been involved in various chemical reactions24.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. However, specific information on the physical and chemical properties of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” is not readily available16.科学研究应用

合成与聚合物应用

与 2-氯-N-(4-乙基苄基)-N-甲基乙酰胺相关的结构的一个重要应用是聚合物的合成。一项研究展示了含乙酰胺结构的聚合物的合成,该聚合物在液-液双相条件下用作亲核取代反应的有效相转移催化剂。这些聚合物由于其阳离子结合能力和疏水区域的脱溶剂化引起的阴离子活化而表现出催化活性 (Kondo, Minafuji, Inagaki, & Tsuda, 1986)。

药物中间体和药物合成

与 2-氯-N-(4-乙基苄基)-N-甲基乙酰胺相关的化合物已被探索其在药物合成中的潜力。例如,通过涉及与 2-氯-N-(4-乙基苄基)-N-甲基乙酰胺结构相关的组分的反应合成的化合物乙基 2-(4-甲基亚苄基)-3-氧代丁酸乙酯的合成、晶体和分子结构以及抗菌活性突出了该方法在生产具有抗菌特性的潜在药物中间体的有效性 (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016)。

催化和绿色化学

另一个应用是在固定化脂肪酶催化酯合成过程的强化中发现的,展示了在符合绿色化学原理的催化过程中利用相关化合物的效率 (Shinde & Yadav, 2014)。这项研究指出了此类化合物在增强催化反应中的效用,从而有助于更可持续和环保的化学过程。

有机合成和化学反应

通过双 C-O 键断裂合成苯并[e][1,4]二氮杂卓-3-酮的研究说明了类似化合物在促进复杂有机反应和杂环化合物的合成中的作用,杂环化合物在药物化学和药物开发中有广泛的应用 (Geng et al., 2019)。

安全和危害

The safety and hazards of a compound depend on its specific properties. Unfortunately, there is no specific information available on the safety and hazards of "2-chloro-N-(4-ethylbenzyl)-N-methylacetamide"1.

未来方向

Indole derivatives, which are structurally related to “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities5. Therefore, further research into the properties and potential applications of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” could be a promising direction for future studies.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”. For a more comprehensive analysis, further research and experimentation would be required.

属性

IUPAC Name |

2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUFACRNTWAIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)